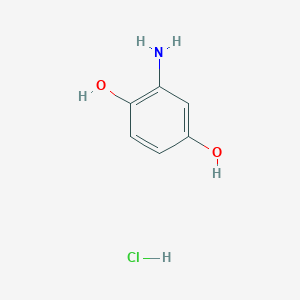

2-Aminobenzene-1,4-diol hydrochloride

Description

Contextual Significance in Organic Chemistry and Related Disciplines

The structural motif of an aminohydroquinone, as present in 2-aminobenzene-1,4-diol (B1230505) hydrochloride, is of considerable importance in organic chemistry. This arrangement of functional groups—an amine and two hydroxyl groups on a benzene (B151609) ring—imparts a unique combination of reactivity and electronic properties. These compounds are recognized as versatile intermediates in the synthesis of a wide array of organic molecules.

In the realm of dye chemistry , aminohydroquinone derivatives serve as precursors to various classes of dyes. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (after oxidation to a quinone) functionalities allows for the creation of chromophores with intense and varied colors. The specific substitution pattern on the aromatic ring influences the resulting color and fastness properties of the dyes.

In polymer science , aminohydroquinone derivatives are utilized in the development of functional polymers. Their ability to undergo oxidation-reduction reactions makes them suitable for incorporation into conductive polymers. These polymers are under investigation for applications in electronic devices, sensors, and energy storage systems. The amino and hydroxyl groups also provide sites for polymerization reactions, enabling the formation of polyesters and polyamides with specific thermal and mechanical properties.

Furthermore, the aminophenol backbone is a recognized pharmacophore in medicinal chemistry . Derivatives of aminophenols have been explored for a range of therapeutic applications, including as analgesic and anti-inflammatory agents. While research into the specific medicinal applications of 2-aminobenzene-1,4-diol hydrochloride is not extensive, the broader class of aminophenol derivatives continues to be a fertile area for drug discovery and development.

Foundational Research Trajectories of Aminohydroquinone Derivatives

The scientific journey of aminohydroquinone derivatives is intrinsically linked to the history of its parent compound, hydroquinone (B1673460). Discovered in the early 1800s, hydroquinone's potential was fully realized in 1880 when it was identified as a powerful photographic developing agent. imaging.org This discovery marked a significant milestone, and for over a century, hydroquinone has been a principal component in black-and-white photographic developers, often used in conjunction with other agents like metol or phenidone. imaging.org Its function as a reducing agent, converting silver halides to metallic silver to form an image, laid the groundwork for understanding the redox chemistry of hydroquinone and its derivatives. imaging.org The global consumption of hydroquinone for photography was substantial, highlighting its industrial importance. imaging.org

The exploration of aminophenol derivatives, a closely related class of compounds, took a different trajectory, primarily within the field of medicinal chemistry. In the late 19th century, acetanilide was introduced as an analgesic and antipyretic, followed by phenacetin. pharmacy180.com However, toxicity concerns with these early compounds led to the development of paracetamol (acetaminophen), which remains a widely used medication. pharmacy180.com This historical progression in the pharmaceutical field underscored the therapeutic potential of the aminophenol scaffold and spurred further research into structure-activity relationships, metabolism, and the synthesis of new derivatives with improved safety profiles. pharmacy180.comresearch-nexus.net

The synthesis of various aminophenol derivatives has been a continuous area of research, with studies focusing on creating new compounds with enhanced biological activity. research-nexus.netmdpi.com These investigations have explored how modifications to the basic aminophenol structure can influence their pharmacodynamic properties, leading to the development of compounds with potential applications in treating pain and inflammation. research-nexus.net The collective knowledge gained from the industrial use of hydroquinone and the pharmaceutical development of aminophenol derivatives has provided a rich scientific foundation for the contemporary study and application of more complex structures like 2-aminobenzene-1,4-diol hydrochloride.

Chemical and Physical Properties

The hydrochloride salt of 2-aminobenzene-1,4-diol is a solid at room temperature. Its chemical structure and properties are well-defined, providing a basis for its application in various chemical reactions.

| Property | Value |

| IUPAC Name | 2-aminobenzene-1,4-diol;hydrochloride imaging.org |

| Molecular Formula | C₆H₈ClNO₂ imaging.org |

| Molecular Weight | 161.59 g/mol |

| CAS Number | 62530-91-8 |

| Canonical SMILES | C1=CC(=C(C=C1O)N)O.Cl imaging.org |

| InChI Key | JVYHTZHTBQZEIV-UHFFFAOYSA-N imaging.org |

Synthesis and Reactions

The synthesis of aminohydroquinone derivatives can be approached through several synthetic routes. A common method involves the reduction of the corresponding nitro compound. For instance, the catalytic reduction of a nitrated hydroquinone derivative can yield the desired aminohydroquinone. nih.gov The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, especially when other reducible functional groups are present in the molecule. nih.gov

Applications in Advanced Chemical Research

Role in Polymer Chemistry

In the field of polymer chemistry, aminohydroquinone derivatives are valuable monomers for the synthesis of high-performance polymers. They can be incorporated into polyamides and polybenzoxazoles, which are known for their high thermal stability and mechanical strength. google.com The rigid aromatic structure of the aminohydroquinone unit contributes to the desirable properties of these polymers, making them suitable for applications in the aerospace and electronics industries. google.com

Furthermore, the redox activity of the hydroquinone moiety allows for the development of conductive polymers. ekb.egnih.gov By polymerizing aminohydroquinone derivatives, either chemically or electrochemically, materials with tunable electrical conductivity can be produced. ekb.eg These conductive polymers are being investigated for use in various electronic applications, including sensors, electrochromic devices, and as components in batteries and supercapacitors. nih.gov

Utility in Dye and Pigment Synthesis

The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Aminohydroquinone derivatives can serve as the coupling component, leading to the formation of dyes with a range of colors, from yellow and orange to red and brown. The hydroxyl groups on the benzene ring can act as auxochromes, which can modify the color and improve the dye's affinity for textile fibers.

Beyond azo dyes, aminohydroquinone derivatives are also precursors to other classes of colorants. For example, they can be used in the synthesis of certain types of vat dyes and sulfur dyes, which are valued for their excellent fastness properties on cellulosic fibers.

Application as a Reducing Agent and Chemical Intermediate

The hydroquinone functional group imparts reducing properties to 2-aminobenzene-1,4-diol hydrochloride. This makes it a useful reagent in certain organic transformations where a mild reducing agent is required. Its ability to be oxidized to the corresponding quinone allows it to participate in redox-sensitive reactions.

As a chemical intermediate, 2-aminobenzene-1,4-diol hydrochloride provides a versatile scaffold for the synthesis of more complex molecules. The presence of three reactive sites—the amino group and two hydroxyl groups—allows for sequential and regioselective modifications. This makes it a valuable starting material for the construction of heterocyclic compounds and other polyfunctional aromatic systems. For example, it can be used as a precursor in the synthesis of certain nitrogen- and oxygen-containing heterocyclic rings, which are prevalent in many biologically active molecules. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzene-1,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHTZHTBQZEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminobenzene 1,4 Diol Hydrochloride

Established Synthetic Pathways for 2-Aminobenzene-1,4-diol (B1230505) Hydrochloride

The traditional and most widely used method for the synthesis of 2-Aminobenzene-1,4-diol hydrochloride involves the reduction of 2-Nitrobenzene-1,4-diol. This precursor is typically synthesized by the nitration of hydroquinone (B1673460). lookchem.comnih.gov

Reduction of 2-Nitrobenzene-1,4-diol Precursors

The conversion of 2-Nitrobenzene-1,4-diol to 2-Aminobenzene-1,4-diol is a classic example of nitro group reduction, a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common method employed for this purpose. This process involves the use of a metal catalyst and a hydrogen source to reduce the nitro group (-NO₂) to an amino group (-NH₂).

Commonly used catalysts for this reaction include platinum and palladium, often supported on carbon (Pt/C or Pd/C) to enhance their activity and stability. The reaction is typically carried out in an acidic medium, which not only facilitates the reduction but also results in the formation of the hydrochloride salt of the desired amine in situ. The use of an acidic aqueous solution of hydrochloric acid is therefore a standard practice.

A general scheme for the reduction of 2-Nitrobenzene-1,4-diol to 2-Aminobenzene-1,4-diol hydrochloride via catalytic hydrogenation.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the reduction of 2-Nitrobenzene-1,4-diol are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and pH.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Platinum on carbon (Pt/C), Palladium on carbon (Pd/C) | High activity and selectivity for nitro group reduction. |

| Solvent | Aqueous acidic medium (e.g., dilute HCl) | Facilitates the reaction and forms the hydrochloride salt. |

| Temperature | Typically ambient to moderately elevated temperatures | Higher temperatures can increase the reaction rate but may lead to side reactions. |

| Pressure | Atmospheric to slightly elevated hydrogen pressure | Affects the rate of hydrogen absorption and reaction completion. |

| pH | Acidic | Promotes the reduction and formation of the desired salt. |

This interactive table summarizes the key reaction conditions and their impact on the synthesis of 2-Aminobenzene-1,4-diol hydrochloride.

Research has shown that careful control of these parameters is crucial to maximize the yield and purity of the final product while minimizing the formation of byproducts. For instance, in the analogous production of p-aminophenol, maintaining an acidic environment is critical to direct the reaction towards the desired product and prevent the formation of aniline (B41778). google.com

Industrial Production Methodologies

On an industrial scale, the production of aminophenols, which shares a similar synthetic route with 2-Aminobenzene-1,4-diol hydrochloride, often employs a batch or continuous catalytic hydrogenation process. The choice between these depends on the production volume and economic factors.

Industrial processes for similar compounds like p-aminophenol often involve the catalytic hydrogenation of the corresponding nitrobenzene (B124822) derivative in a dilute acid solution. google.com The process typically includes the following steps:

Reaction: The nitro compound is hydrogenated in a reactor in the presence of a catalyst and an acidic aqueous solution.

Catalyst Removal: After the reaction is complete, the catalyst is filtered off and often recycled to reduce costs.

Product Isolation: The product, present as its hydrochloride salt in the aqueous solution, is then isolated. This may involve crystallization by cooling or by adjusting the pH, followed by filtration and drying.

The economics of the process are heavily influenced by the cost of the catalyst (often a precious metal) and the efficiency of its recovery and reuse. researchgate.net Modern industrial methods focus on environmentally friendly and efficient processes, minimizing waste and energy consumption. researchgate.net

Advanced Synthetic Approaches for 2-Aminobenzene-1,4-diol Hydrochloride

In recent years, research has focused on developing more advanced and sustainable methods for the synthesis of aminohydroquinones, including 2-Aminobenzene-1,4-diol hydrochloride. These approaches aim to improve selectivity, reduce the use of harsh reagents, and employ more efficient catalytic systems.

Novel Catalytic Systems in Aminohydroquinone Synthesis

The development of novel catalysts is a key area of research for improving the synthesis of aminohydroquinones. While platinum and palladium are effective, their high cost has driven the search for alternatives.

Recent advancements have explored the use of:

Bimetallic Catalysts: Systems such as Ni-Au nanoparticles have shown high selectivity in the partial hydrogenation of dinitroaromatics, which could be applicable to the selective reduction of polynitro precursors of aminohydroquinones. hw.ac.uk

Non-noble Metal Catalysts: Catalysts based on more abundant and less expensive metals like nickel and copper are being investigated. For example, a copper-based metal-organic framework (MOF) derived catalyst has demonstrated high efficiency in the reduction of nitrobenzene.

Metal-Free Reductions: The use of organocatalysts and metal-free reducing agents, such as tetrahydroxydiboron, offers a green alternative to traditional metal-catalyzed hydrogenations. organic-chemistry.org These systems can exhibit high chemoselectivity, tolerating other functional groups in the molecule. organic-chemistry.org

These novel catalytic systems offer the potential for more cost-effective and environmentally benign synthetic routes to 2-Aminobenzene-1,4-diol hydrochloride.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern is a significant challenge in the synthesis of substituted aromatic compounds. For 2-Aminobenzene-1,4-diol hydrochloride, this involves the regioselective introduction of the amino group (or its nitro precursor) at the 2-position of the hydroquinone ring.

Advanced strategies to achieve this regioselectivity include:

Directed Nitration: The nitration of hydroquinone is a key step in the established pathway. While this reaction can produce a mixture of isomers, controlling the reaction conditions and using specific nitrating agents can favor the formation of the desired 2-nitrohydroquinone. researchgate.netias.ac.in For instance, the use of sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate under aprotic conditions has been reported for the mononitration of phenolic compounds. researchgate.netias.ac.in

Selective Reduction of Polynitro Compounds: In cases where a dinitro precursor is used, the selective reduction of one nitro group over the other is crucial. The regioselectivity of such reductions is often influenced by steric hindrance and the electronic effects of other substituents on the aromatic ring. Generally, a nitro group ortho to a hydroxyl group is preferentially reduced. stackexchange.comechemi.com

Direct Amination: Research into the direct amination of phenolic compounds is an emerging area. While challenging, this approach would offer a more direct and atom-economical route to aminohydroquinones, avoiding the need for the nitration and reduction steps.

These advanced strategies are at the forefront of research and aim to provide more elegant and efficient methods for the synthesis of specifically substituted compounds like 2-Aminobenzene-1,4-diol hydrochloride.

Mechanistic Investigations of 2-Aminobenzene-1,4-diol Hydrochloride Reactions

The chemical reactivity of 2-Aminobenzene-1,4-diol hydrochloride is characterized by the interplay of its three functional groups: two hydroxyl (-OH) groups and one primary amino (-NH2) group attached to a benzene (B151609) ring. These groups dictate its behavior in a variety of chemical transformations, including oxidation-reduction reactions, aromatic substitutions, and condensations.

Oxidation Pathways and Quinone Formation

The hydroquinone moiety of 2-Aminobenzene-1,4-diol makes it highly susceptible to oxidation. The presence of the electron-donating amino and hydroxyl groups further lowers the oxidation potential, facilitating the removal of electrons from the aromatic system. The primary oxidation pathway involves the conversion of the hydroquinone to a quinone structure. wikipedia.org

The process is a redox reaction where the diol is oxidized to the corresponding quinone, specifically 2-amino-1,4-benzoquinone. This transformation typically proceeds via a two-electron, two-proton (2e-, 2H+) mechanism. Under mild oxidizing conditions, the two hydroxyl groups lose protons, and the aromatic ring loses two electrons to form two carbonyl groups, resulting in a fully conjugated cyclic dione (B5365651). wikipedia.org The resulting amino-substituted benzoquinone is an electrophilic Michael acceptor. wikipedia.orgnih.gov This type of oxidation is a key step in the mechanism of action for many biologically active quinone compounds and is analogous to the oxidation of other catechols and hydroquinones, such as the neurotransmitter dopamine. wikipedia.org

Table 1: Key Aspects of the Oxidation of 2-Aminobenzene-1,4-diol

| Feature | Description |

| Reactant | 2-Aminobenzene-1,4-diol |

| Primary Product | 2-Amino-1,4-benzoquinone |

| Mechanism | 2-electron, 2-proton oxidation |

| Functional Group Change | Two hydroxyl groups (-OH) to two carbonyl groups (C=O) |

| Driving Force | Formation of a conjugated dione system |

| Common Oxidants | Mild oxidizing agents (e.g., air, ferric salts, silver halides) |

Reduction Reactions to Corresponding Amine Derivatives

The formation of the quinone from 2-Aminobenzene-1,4-diol is a reversible process. The oxidized product, 2-amino-1,4-benzoquinone, can be readily reduced back to the parent aminohydroquinone. This reduction pathway is mechanistically the reverse of the oxidation process, involving the addition of two electrons and two protons to the quinone system.

This redox cycling is a characteristic feature of quinone chemistry. A variety of reducing agents can accomplish this transformation. For instance, common laboratory reductants like sodium borohydride (B1222165) or catalytic hydrogenation can be employed. This reaction regenerates the aromatic diol system, restoring the compound's original structure and properties. The ease of this reduction highlights the role of such compounds in biological and chemical systems as potential redox agents.

Table 2: Conditions for the Reduction of 2-Amino-1,4-benzoquinone

| Reducing Agent | Typical Conditions |

| Sodium Dithionite (Na2S2O4) | Aqueous solution |

| Sodium Borohydride (NaBH4) | Alcoholic or aqueous solvent |

| Catalytic Hydrogenation (H2/Catalyst) | H2 gas with a metal catalyst (e.g., Pd/C) |

| Hydroiodic Acid (HI) | Can be used for the reduction of related functional groups. nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in 2-Aminobenzene-1,4-diol towards substitution reactions is dominated by the powerful electron-donating nature of its substituents.

Electrophilic Aromatic Substitution (EAS): The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com They increase the electron density of the aromatic ring, making it highly nucleophilic and thus very reactive towards electrophiles. youtube.com All three groups are ortho, para-directors. Given the substitution pattern (positions 1, 2, and 4), the available positions for an incoming electrophile are C3, C5, and C6.

The -OH at C1 directs ortho (to C2 and C6) and para (to C4).

The -NH2 at C2 directs ortho (to C1 and C3) and para (to C5).

The -OH at C4 directs ortho (to C3 and C5) and para (to C1).

The directing effects of the three groups are cooperative, strongly activating positions C3, C5, and C6 for substitution. The high reactivity often makes it difficult to achieve mono-substitution, and reactions like halogenation or nitration may require carefully controlled conditions to avoid polymerization or over-reaction.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Group | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | C1, C4 | Strongly Activating | Ortho, Para |

| -NH2 | C2 | Strongly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is uncommon for electron-rich aromatic rings like 2-Aminobenzene-1,4-diol. libretexts.org This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) to decrease the ring's electron density and a good leaving group (typically a halide). libretexts.org Since 2-Aminobenzene-1,4-diol contains only powerful electron-donating groups, it is strongly deactivated towards nucleophilic attack and is not expected to undergo NAS under typical conditions.

Condensation Reactions and Formation of Related Compounds (e.g., Schiff Bases)

The primary amino group in 2-Aminobenzene-1,4-diol hydrochloride provides a reactive site for condensation reactions, most notably with carbonyl compounds like aldehydes and ketones to form Schiff bases (or imines). researchgate.netjetir.org This reaction is a cornerstone of amine chemistry.

The mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). nih.govnih.gov

Dehydration: The hemiaminal intermediate is typically unstable and undergoes elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), which is the defining feature of a Schiff base. nih.gov

This reaction allows for the straightforward synthesis of a wide variety of imine derivatives of 2-Aminobenzene-1,4-diol, potentially modulating its chemical and electronic properties. researchgate.net

Table 4: Schiff Base Formation from 2-Aminobenzene-1,4-diol

| Carbonyl Compound | Resulting Schiff Base Structure (Imine Portion) |

| Benzaldehyde | -N=CH-C6H5 |

| Acetone | -N=C(CH3)2 |

| Salicylaldehyde | -N=CH-C6H4-OH |

Spectroscopic and Computational Elucidation of 2 Aminobenzene 1,4 Diol Hydrochloride

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. For 2-Aminobenzene-1,4-diol (B1230505) hydrochloride, a combination of techniques provides a comprehensive picture of its atomic arrangement, bonding, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For 2-Aminobenzene-1,4-diol hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons on the hydroxyl and amino groups. The aromatic protons would appear as multiplets in the downfield region, typically between 6.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the benzene (B151609) ring relative to the amino and hydroxyl substituents. The protons of the -OH and -NH3+ groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would exhibit signals in the range of 110-160 ppm. The carbons bearing the hydroxyl and amino groups (C-1, C-2, C-4) would be significantly shifted due to the electronegativity of the oxygen and nitrogen atoms.

Table 1: Predicted NMR Data for 2-Aminobenzene-1,4-diol Hydrochloride (Note: Experimental data for this specific compound is not readily available in public literature. The following are predicted ranges based on similar structures.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplets | Aromatic CH |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹H | Variable (broad) | Singlet | -NH3+ |

| ¹³C | 140 - 155 | Singlet | C-OH, C-NH3+ |

| ¹³C | 115 - 130 | Singlet | Aromatic CH |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

The IR spectrum of 2-Aminobenzene-1,4-diol hydrochloride would display characteristic absorption bands. Broad bands in the region of 3200-3600 cm⁻¹ are indicative of O-H stretching vibrations from the hydroxyl groups, likely broadened due to hydrogen bonding. N-H stretching vibrations from the ammonium (B1175870) group (-NH3+) would also appear in this region, typically between 3000 and 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would complement this by providing information on non-polar bonds, such as the aromatic C=C bonds, which often give strong Raman signals.

Table 2: Expected Vibrational Bands for 2-Aminobenzene-1,4-diol Hydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| N-H Stretch (-NH3+) | 3000 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings.

2-Aminobenzene-1,4-diol hydrochloride is expected to exhibit strong UV absorption due to the π-electron system of the benzene ring. The presence of the amino and hydroxyl substituents, which are auxochromes, will shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Typically, substituted benzene derivatives show two main absorption bands: the E-band (around 200-230 nm) and the B-band (around 250-290 nm). The exact λmax values would depend on the solvent used due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For 2-Aminobenzene-1,4-diol hydrochloride, the molecular weight of the free base (C₆H₇NO₂) is 125.13 g/mol . In mass spectrometry, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 126. The fragmentation pattern would involve the loss of small, stable molecules. Common fragmentation pathways for similar compounds include the loss of water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN) from the aromatic ring structure. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Theoretical and Computational Chemistry Studies

In conjunction with experimental techniques, theoretical and computational methods provide deeper insights into the molecular properties of 2-Aminobenzene-1,4-diol hydrochloride at an atomic level.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

DFT calculations can be employed to determine the optimized molecular geometry of 2-Aminobenzene-1,4-diol hydrochloride, providing precise bond lengths and angles. These calculations can also predict the infrared and Raman spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes.

Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule, correlating with the data obtained from UV-Vis spectroscopy. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a molecule like 2-Aminobenzene-1,4-diol, the MEP surface would show negative potential (red) around the oxygen atoms of the hydroxyl groups, highlighting their role as hydrogen bond acceptors and sites of electrophilic interaction. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack and their function as hydrogen bond donors. The aromatic ring would display a more intermediate potential, though the electron-donating effects of the amino and hydroxyl groups would influence its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of aminophenol derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net The HOMO is typically distributed over the aromatic ring and the electron-rich amino and hydroxyl substituents, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the benzene ring, representing the region where the molecule can accept electrons. Quantum chemical calculations at the B3LYP theory level have been employed to obtain these parameters for related aminophenol derivatives. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for Aminophenol Isomers Note: This data is representative of aminophenol isomers and is used to illustrate the typical output of FMO analysis. Specific values for 2-Aminobenzene-1,4-diol hydrochloride would require dedicated calculation.

| Parameter | 2-Aminophenol (B121084) | 3-Aminophenol (B1664112) | 4-Aminophenol (B1666318) |

| EHOMO (eV) | -5.10 | -5.25 | -4.98 |

| ELUMO (eV) | -0.21 | -0.15 | -0.25 |

| Energy Gap (ΔE) (eV) | 4.89 | 5.10 | 4.73 |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical calculations provide valuable assistance in the assignment of experimental spectra.

For a given molecule, the geometry is first optimized to find its lowest energy conformation. Following optimization, vibrational frequency calculations can be performed. The resulting theoretical frequencies often show good agreement with experimental FT-IR and Raman spectra, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. For 2-Aminobenzene-1,4-diol hydrochloride, this would involve determining the preferred orientations of the amino and hydroxyl groups relative to the benzene ring. The stability of different conformers is influenced by factors like intramolecular hydrogen bonding. Computational studies on related aminophenols have shown that strong intramolecular hydrogen bonds, for instance between the amino and hydroxyl groups in 2-aminophenol, can significantly stabilize certain conformations. researchgate.net The potential energy surface can be scanned by rotating specific dihedral angles to identify all low-energy conformers and the transition states that connect them.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Structure Note: This table demonstrates the typical correlation between calculated and observed frequencies for an organic molecule. Data is not specific to 2-Aminobenzene-1,4-diol hydrochloride.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3450 | 3465 |

| N-H Symmetric Stretch | 3360 | 3375 |

| C-H Aromatic Stretch | 3055 | 3062 |

| C=C Aromatic Stretch | 1610 | 1615 |

| C-O Stretch | 1255 | 1260 |

Reaction Mechanism Elucidation via Computational Modeling (e.g., Oxidation, Dimerization)

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. The oxidation and subsequent dimerization of aminohydroquinones are important processes that can be elucidated using these methods.

Oxidation Mechanism

The oxidation of aminohydroquinones like 2-Aminobenzene-1,4-diol can proceed through a series of electron and proton transfer steps to form a quinone-imine species. Computational studies on the electrochemical oxidation of similar hydroquinone (B1673460) and aminophenol derivatives reveal that the process is often initiated by the loss of a proton followed by the removal of an electron, or vice-versa, to form a radical intermediate. nih.govresearchgate.net The specific pathway can be influenced by factors such as pH. The calculated reaction energies for each elementary step help to identify the most energetically favorable mechanism. nih.gov For instance, DFT calculations can determine whether the initial step is hydrogen atom abstraction from a hydroxyl group or the amino group. Studies on aminophenols suggest that the O-H homolytic bond dissociation energy is a key parameter in their antioxidant activity. researchgate.net

Dimerization Mechanism

Following oxidation to a reactive radical or quinone-imine intermediate, dimerization can occur. Computational studies can model the coupling of two monomer units to form a dimer. DFT calculations have been used to investigate the potential energy surfaces for the dimerization of related radical cations, identifying the most stable dimer structures (e.g., π-dimers or σ-dimers) and the transition states connecting them. rsc.org For aminophenols, oxidative conjugation is a known pathway where two molecules couple to form larger structures, such as phenoxazinones. researchgate.net By calculating the free energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile of the dimerization reaction can be constructed, revealing the kinetic and thermodynamic feasibility of the proposed pathway.

Applications of 2 Aminobenzene 1,4 Diol Hydrochloride in Materials Science and Industrial Chemistry

Role as a Monomer and Building Block in Polymer Science

The presence of reactive amine and hydroxyl groups makes 2-aminobenzene-1,4-diol (B1230505) hydrochloride a highly useful monomer for the synthesis of various polymers. These functional groups can readily participate in condensation polymerization reactions, leading to the formation of high-performance polymers such as polyamides and polyimides.

The polymerization of aminobenzene-diols can be achieved through several synthetic strategies. The most common approach is condensation polymerization, where the amino and hydroxyl groups react with appropriate co-monomers to form the polymer backbone. For instance, the reaction of an aminobenzene-diol with a dicarboxylic acid or its derivative (e.g., an acyl chloride) would yield a polyamide, while reaction with a dianhydride would produce a polyimide. vt.edunih.gov

A notable polymerization strategy is the direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines. nih.govresearchgate.net This method offers a more environmentally benign route compared to traditional condensation reactions that often produce stoichiometric amounts of waste. While not specifically detailed for 2-aminobenzene-1,4-diol hydrochloride, this approach is applicable to a wide variety of diols and diamines. nih.gov Another relevant technique is the electrochemical polymerization of aniline (B41778) derivatives, which can be used to synthesize conductive polymers. ekb.egnih.gov Given that 2-aminobenzene-1,4-diol is a derivative of aniline, this method holds potential for creating electroactive polymers from this monomer. dcu.iemdpi.com

The table below summarizes potential polymerization strategies for 2-aminobenzene-1,4-diol hydrochloride based on the reactions of analogous compounds.

| Polymerization Strategy | Co-monomer | Resulting Polymer | Potential Properties |

| Condensation Polymerization | Dicarboxylic Acid / Acyl Chloride | Polyamide | High thermal stability, mechanical strength |

| Condensation Polymerization | Dianhydride | Polyimide | Excellent thermal stability, chemical resistance |

| Catalytic Dehydrogenation | Dicarboxylic Acid | Polyamide | Environmentally friendly synthesis |

| Electrochemical Polymerization | None (self-polymerization) | Polyaniline derivative | Electrical conductivity, electroactivity |

The incorporation of 2-aminobenzene-1,4-diol hydrochloride into polymer structures allows for the synthesis of functional polymers and copolymers with properties that can be tailored for specific applications. The amino and hydroxyl groups can be chemically modified either before or after polymerization to introduce desired functionalities.

For instance, the synthesis of copolymers allows for the fine-tuning of material properties. By reacting 2-aminobenzene-1,4-diol hydrochloride with a mixture of different diacids or dianhydrides, copolymers with a random or block structure can be obtained. This approach has been used to create biodegradable polyesters and poly(ester amide)s with a wide range of properties, from elastomeric to rigid. mdpi.com Similarly, the synthesis of copolymers of aniline derivatives has been shown to be an effective way to control the stereochemistry and electrochemical properties of the resulting polymers. dcu.ie

The functional groups of the aminobenzene-diol monomer also provide sites for cross-linking, which can enhance the mechanical and thermal stability of the resulting polymers. The synthesis of synthetically cross-linked polyimide and silica (B1680970) hybrid films has been demonstrated using a related monomer, 2,5-diamino-1,4-dihydroxybenzene dihydrochloride. lookchem.com

Utilization in Photosensitive Materials Development

The development of photosensitive materials is a critical area of materials science, with applications ranging from photolithography to data storage. While direct evidence for the use of 2-aminobenzene-1,4-diol hydrochloride in photosensitive materials is limited, the properties of structurally similar compounds suggest its potential in this field.

UV-responsive degradable polymers have been synthesized from 1-(4-aminophenyl)ethane-1,2-diol. researchgate.net The presence of an amino group on a phenyl ring attached to hydroxyl groups is a key structural feature that imparts UV sensitivity. This suggests that polymers derived from 2-aminobenzene-1,4-diol could also exhibit photosensitive behavior. The mechanism often involves a phototriggered degradation, where UV light initiates a chemical transformation that leads to the breakdown of the polymer chain. researchgate.net

Light-responsive nanocarriers (LRNs) are another area where aminobenzene-diol-based polymers could find application. nih.gov These materials are designed to release a payload in response to a light stimulus. The synthesis of LRNs often involves the incorporation of photoresponsive molecules, such as azobenzene, into the polymer structure. mdpi.com The amino and hydroxyl groups of 2-aminobenzene-1,4-diol hydrochloride could serve as points of attachment for such photosensitive moieties.

The following table outlines potential applications of 2-aminobenzene-1,4-diol hydrochloride in photosensitive materials based on the functionalities of related compounds.

| Application Area | Potential Role of 2-Aminobenzene-1,4-diol Hydrochloride |

| Photoresists | As a monomer to create polymers with photosensitive backbones. |

| Photodegradable Polymers | To synthesize polymers that degrade upon exposure to UV light. researchgate.net |

| Light-Responsive Nanocarriers | As a building block for polymers that can be functionalized with photo-cleavable groups for controlled release. nih.gov |

Application in Advanced Functional Materials

The unique chemical structure of 2-aminobenzene-1,4-diol hydrochloride makes it a promising candidate for the fabrication of advanced functional materials with tailored properties and applications in areas such as catalysis, separation, and electronics.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with a highly ordered structure. nih.gov They are synthesized from organic building blocks through strong covalent bonds. The predictable and tunable porosity of COFs makes them attractive for applications in gas storage, separation, and catalysis. Porous aromatic frameworks (PAFs) are a related class of materials constructed from aromatic building units. rsc.orgnih.gov

Amines and other functional groups can be incorporated into the framework of COFs to serve as anchoring sites for further functionalization. researchgate.net The structure of 2-aminobenzene-1,4-diol hydrochloride, with its multiple reactive sites, makes it an excellent candidate as a monomer for the synthesis of COFs and PAFs. A related compound, 2,5-diaminobenzene-1,4-diol (B80983) dihydrochloride, is explicitly mentioned as an organic monomer for COF synthesis. bldpharm.com The synthesis of COFs typically involves solvothermal methods where the monomers are condensed to form the crystalline framework. rsc.orgnih.gov

The introduction of amino and diol functionalities into the pores of these materials can impart specific properties. For example, amine-functionalized porous materials can be used for CO2 capture, while diol groups can be used to scavenge boric acid. nih.gov

The development of novel electronic and optical materials is crucial for advancements in fields such as organic electronics and photonics. Polymers derived from 2-aminobenzene-1,4-diol hydrochloride have the potential to exhibit interesting electronic and optical properties.

As a derivative of aniline, 2-aminobenzene-1,4-diol can be polymerized to form conductive polymers. ekb.egnih.govnih.govresearchgate.netresearchgate.net The conductivity of these polymers arises from the delocalized π-electrons along the polymer backbone. The electrical properties of these materials can be tuned by doping and by controlling the polymerization conditions. ekb.eg The synthesis of electroactive polymers from various aniline derivatives has been extensively studied, and these materials have potential applications in sensors, actuators, and energy storage devices. dcu.iemdpi.comresearchgate.net

The optical properties of polymers are determined by their molecular structure and how they interact with light. fiveable.memdpi.comresearchgate.net The incorporation of aromatic rings and functional groups from 2-aminobenzene-1,4-diol into a polymer backbone can influence its absorption and emission characteristics. For example, conjugated polymers often exhibit strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and optical sensors. researchgate.netmdpi.com The study of the optical properties of polymer electrolytes and composites is an active area of research with applications in chromic displays and optoelectronic devices. mdpi.com

The table below summarizes the potential applications of 2-aminobenzene-1,4-diol hydrochloride in advanced functional materials.

| Material Type | Synthetic Approach | Potential Application | Key Properties |

| Covalent Organic Frameworks (COFs) | Solvothermal condensation | Gas separation, catalysis | High porosity, crystallinity |

| Porous Aromatic Frameworks (PAFs) | Suzuki cross-coupling | Iodine capture, sensing | High surface area, stability |

| Conductive Polymers | Electrochemical polymerization | Sensors, flexible electronics | Electrical conductivity |

| Optical Polymers | Condensation polymerization | OLEDs, optical sensors | Fluorescence, light absorption |

Organic Pigments and Dyes Precursors

2-Aminobenzene-1,4-diol hydrochloride, also known as 2-amino-p-hydroquinone hydrochloride, is a key intermediate in the synthesis of specific classes of dyes, most notably phenoxazine (B87303) dyes. These dyes are structurally characterized by a phenoxazine core, a heterocyclic system consisting of an oxazine (B8389632) ring fused to two benzene (B151609) rings. The presence of the amino and hydroxyl groups in 2-Aminobenzene-1,4-diol hydrochloride allows for the construction of this core structure through condensation reactions.

The traditional synthesis of phenoxazine dyes often involves the acid-mediated condensation of a substituted aminophenol with a catechol or hydroquinone (B1673460) derivative. unamur.be In this context, 2-Aminobenzene-1,4-diol hydrochloride can react with various reagents to form the phenoxazine ring system. For instance, condensation reactions with ortho-aminophenols can lead to the formation of these complex dye structures. While specific patented examples directly citing 2-Aminobenzene-1,4-diol hydrochloride are not prevalent in readily available literature, its structural similarity to other aminophenols used in phenoxazine synthesis underscores its potential in this area. unamur.beresearchgate.net

Furthermore, this compound is classified as a primary intermediate in the formulation of oxidative hair dyes. google.comgoogleapis.com In this application, primary intermediates are oxidized in the presence of a coupling agent to produce a range of colors. The final shade is dependent on the specific combination of the primary intermediate and the coupler. While detailed formulations are often proprietary, the chemical nature of 2-Aminobenzene-1,4-diol hydrochloride makes it a suitable candidate for producing a variety of tones. googleapis.comepo.org

Table 1: Potential Applications in Dye Synthesis

| Dye Class | Role of 2-Aminobenzene-1,4-diol hydrochloride | Potential Reaction Type |

|---|---|---|

| Phenoxazine Dyes | Precursor for the phenoxazine core | Condensation reaction |

Contributions to Catalysis and Reagent Development

The utility of 2-Aminobenzene-1,4-diol hydrochloride extends beyond colorants into the realms of catalysis and as a fundamental building block in organic synthesis.

Role as a Ligand Precursor in Metal-Catalyzed Reactions

The molecular structure of 2-Aminobenzene-1,4-diol hydrochloride, featuring both amino and hydroxyl functional groups, makes it an excellent candidate for the synthesis of polydentate ligands for metal complexes. These ligands can then be utilized in various metal-catalyzed reactions. One of the most common strategies involves the formation of Schiff base ligands. iosrjournals.org

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the case of 2-Aminobenzene-1,4-diol hydrochloride, the amino group can react with a variety of carbonyl compounds to yield Schiff bases with multiple coordination sites (N, O). These ligands can then chelate with transition metals such as copper, nickel, and cobalt to form stable complexes. nih.govresearchgate.net

While specific catalytic applications of metal complexes derived directly from 2-Aminobenzene-1,4-diol hydrochloride are not extensively documented in mainstream literature, the broader class of metal-Schiff base complexes are known to be active catalysts for a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com The electronic properties of the ligands, which can be tuned by the substituents on the aromatic ring, play a crucial role in the catalytic activity of the metal center.

Table 2: Potential Ligand Synthesis and Catalytic Applications

| Ligand Type | Synthetic Pathway | Potential Metal Partners | Potential Catalytic Applications |

|---|---|---|---|

| Schiff Base | Condensation with aldehydes/ketones | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation, Reduction, C-C coupling |

Application as a Versatile Chemical Reagent in Organic Synthesis

The reactivity of 2-Aminobenzene-1,4-diol hydrochloride makes it a versatile reagent in the synthesis of various organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites allows for its participation in a variety of condensation reactions.

A significant application lies in the synthesis of heterocycles through reactions with dicarbonyl compounds. researchgate.net For instance, the condensation of 2-Aminobenzene-1,4-diol hydrochloride with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrroles, which are important structural motifs in many pharmaceuticals and natural products. nih.gov Similarly, reactions with 1,2-dicarbonyl compounds can be employed to synthesize other heterocyclic systems. nih.gov

The compound's structure, which includes a hydroquinone moiety, also suggests potential applications based on its redox properties. Hydroquinone and its derivatives are known for their ability to act as reducing agents and are famously used as photographic developers. wikipedia.org This inherent reactivity can be harnessed in various organic transformations.

Furthermore, the amino and hydroxyl groups can be chemically modified to introduce other functionalities, making it a useful starting material for the synthesis of more complex molecules. The synthesis of various heterocyclic compounds often relies on the strategic use of such bifunctional building blocks. researchgate.netibmmpeptide.comrsc.orgnih.gov

Table 3: Reactivity in Organic Synthesis

| Reaction Type | Reactant Class | Resulting Product Class |

|---|---|---|

| Condensation | 1,3-Dicarbonyl compounds | Substituted pyrroles |

| Condensation | 1,2-Dicarbonyl compounds | Various heterocycles |

Synthesis and Investigation of Derivatives and Analogues of 2 Aminobenzene 1,4 Diol

Design Principles for Modulating Chemical Reactivity and Material Properties

The chemical behavior of 2-Aminobenzene-1,4-diol (B1230505) is governed by the interplay of its three key components: the aromatic benzene (B151609) ring, the amino (-NH2) group, and the two hydroxyl (-OH) groups. Modulating the reactivity and properties of this molecule involves strategic modifications that alter the electronic and steric environment of these functional groups.

Key design principles include:

Substitution on the Aromatic Ring : Introducing electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, alkoxy) onto the benzene ring can fine-tune the reactivity of the amino and hydroxyl moieties. Electron-withdrawing groups decrease the nucleophilicity of the amino group and the acidity of the hydroxyl groups, while electron-donating groups have the opposite effect.

Modification of Functional Groups : The amino and hydroxyl groups are primary sites for chemical reactions. The amino group's basicity and the hydroxyl groups' acidity can be altered, influencing how the molecule participates in acid-base reactions. chemcess.commdpi.com For example, in 4-aminophenol (B1666318), the amino group's basic character is more pronounced than the hydroxyl group's acidic character due to resonance effects. mdpi.com This principle allows for selective reactions at either the amino or hydroxyl sites by controlling the pH of the reaction medium.

Steric Hindrance : Introducing bulky substituents near the reactive sites can sterically hinder certain reactions, allowing for regioselective synthesis of derivatives. This is a common strategy to control the outcome of reactions involving multifunctional aromatic compounds.

By applying these principles, chemists can design derivatives of 2-Aminobenzene-1,4-diol with tailored properties for applications ranging from building blocks in organic synthesis to components in advanced materials.

Synthesis of Substituted 2-Aminobenzene-1,4-diol Derivatives

The synthesis of derivatives of 2-Aminobenzene-1,4-diol leverages the reactivity of its amino and hydroxyl functional groups. A variety of synthetic transformations can be employed to create a diverse library of substituted compounds.

Common synthetic strategies include:

Reactions at the Amino Group : The primary amine is a versatile handle for derivatization.

Schiff Base Formation : Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is a cornerstone for synthesizing derivatives with potential applications in coordination chemistry and materials science. nih.govmdpi.com

Acylation : Reaction with acyl chlorides or anhydrides produces amides. For example, the industrial synthesis of paracetamol involves the acylation of 4-aminophenol with acetic anhydride. wikipedia.org

Alkylation : The amino group can be alkylated to form secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Reactions at the Hydroxyl Groups : The phenolic hydroxyl groups can undergo several key reactions.

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields ethers.

Esterification : Reaction with carboxylic acids or their derivatives forms esters, modifying the solubility and electronic properties of the parent molecule.

Electrophilic Aromatic Substitution : The electron-rich benzene ring is susceptible to electrophilic attack, allowing for the introduction of substituents such as halogens, nitro groups, or sulfonic acid groups, provided that the reaction conditions are controlled to avoid oxidation of the aminophenol.

The following table summarizes some common synthetic routes for aminophenol derivatives, which are applicable to 2-Aminobenzene-1,4-diol.

| Derivative Type | Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| Schiff Base (Imine) | Aldehydes / Ketones | -N=CHR | nih.govmdpi.com |

| Amide | Acyl Halides / Anhydrides | -NH-CO-R | wikipedia.org |

| Ester | Carboxylic Acids / Acyl Halides | -O-CO-R | mdpi.com |

| 1,4-Aminoalcohol | Dienes (with Molybdenum catalyst) | Aminoalcohol structure | rsc.orgresearchgate.net |

These synthetic methods allow for the creation of a wide range of derivatives, enabling systematic studies of structure-property relationships.

Comparative Studies of Structure-Reactivity Relationships within the Aminophenol Family

The relative positions of the amino and hydroxyl groups on the benzene ring profoundly impact the chemical properties and reactivity of aminophenol isomers. Comparative studies, often aided by computational chemistry, reveal clear structure-reactivity relationships. researchgate.net

The three primary isomers are 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol. 2-Aminobenzene-1,4-diol can be considered a further hydroxylated analogue, and its reactivity is influenced by the same principles.

Key comparative findings include:

Stability and Reactivity : DFT calculations show that 3-aminophenol is the most stable and least reactive isomer, while 2-aminophenol and 4-aminophenol are more reactive. rjpn.orgresearchgate.net This is often correlated with the HOMO-LUMO energy gap and ionization potential. The lower the ionization potential, the more easily the molecule can donate an electron, indicating higher reactivity. researchgate.net

Oxidation Potential : 2-Aminophenol and 4-aminophenol are easily oxidized, a property that is utilized in applications like photographic developers. chemcess.com This ease of oxidation is due to the formation of stable quinone-imine structures. In contrast, 3-aminophenol is significantly more stable towards oxidation because its functional groups are in a meta-relationship, which prevents the formation of a conjugated quinoid system. chemcess.com

Acidity and Basicity : The electronic interplay between the groups affects their acid-base properties. The electron-donating resonance effect of the -NH2 group increases the electron density on the -OH group in the para position, making 4-aminophenol a weaker acid than phenol. mdpi.com Conversely, the -OH group enhances the basicity of the -NH2 group. mdpi.com

The following table presents a comparison of calculated properties for aminophenol isomers, illustrating the structural influence on reactivity.

| Compound | HOMO (eV) | Ionization Potential (kcal·mol⁻¹) | O-H Bond Dissociation Energy (kcal·mol⁻¹) | Relative Reactivity | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | -4.86 | 161.09 | 387.06 | High | researchgate.net |

| 3-Aminophenol | -5.10 | 166.29 | 399.29 | Low | researchgate.net |

| 4-Aminophenol | -4.70 | 157.44 | 389.92 | Very High | researchgate.net |

These studies demonstrate that the specific arrangement of functional groups is a critical determinant of the molecule's electronic structure and subsequent chemical behavior.

Formation of Polymeric or Oligomeric Structures from Aminobenzene-Diols

The bifunctional nature of 2-Aminobenzene-1,4-diol, possessing both nucleophilic amino and hydroxyl groups, makes it a suitable monomer for the synthesis of polymeric or oligomeric structures through various polymerization techniques.

Oxidative Polymerization : Similar to aniline (B41778) and other aminophenols, 2-Aminobenzene-1,4-diol can undergo oxidative polymerization. chemcess.com This process can be initiated chemically (e.g., using oxidants like ammonium (B1175870) persulfate) or electrochemically. The reaction typically leads to the formation of complex, often colored, polymeric structures containing quinoid units. chemcess.com A study demonstrated that solid-state aminophenol monomers could be polymerized using a dielectric barrier discharge plasma, resulting in conductive polymer films. mdpi.com

Condensation Polymerization : The amino and hydroxyl groups can participate in step-growth polymerization reactions.

Polyamides/Polyesters : The molecule can react with difunctional reagents like diacyl chlorides or dicarboxylic acids. Depending on the reaction conditions, this could lead to the formation of polyamides (via the amino group), polyesters (via the hydroxyl groups), or more complex copolyamide-esters. The enzymatic synthesis of polyesters using various aromatic diols has been successfully demonstrated, suggesting a potential pathway for aminobenzene-diols as well. york.ac.uk

Poly(disulfides) : The polymerization of aniline derivatives with sulfur monochloride (S2Cl2) has been shown to produce poly[N,N-(phenylamino)disulfides]. nih.gov This type of condensation reaction, proceeding through the amine functional group, could be adapted for aminobenzene-diols to create sulfur-containing polymers. nih.gov

Formation of Oligomers : Under controlled conditions, aminolysis or alcoholysis can be used to break down larger polymer chains into functionalized oligomers. For instance, the aminolysis of polyesters can produce oligomers with terminal amino and amide groups. mdpi.com This principle could be applied in reverse, where controlled reactions of aminobenzene-diols could lead to well-defined oligomeric structures.

The ability of aminobenzene-diols to form larger molecular assemblies opens up possibilities for creating novel materials with interesting electronic, thermal, and mechanical properties.

Environmental Chemical Transformations and Persistence of 2 Aminobenzene 1,4 Diol Hydrochloride

Degradation Pathways in Abiotic Environmental Systems

The degradation of 2-Aminobenzene-1,4-diol (B1230505) hydrochloride in abiotic environmental systems is expected to be primarily governed by oxidative processes. Drawing parallels from studies on similar aminophenol compounds, it is likely that this compound undergoes oxidation, which can be initiated by various environmental factors such as the presence of dissolved oxygen, metallic ions, and sunlight.

One probable degradation pathway involves the oxidation of the hydroquinone (B1673460) moiety. This can lead to the formation of a semiquinone radical, which can then be further oxidized to a quinone-imine species. The presence of the amino group can influence the stability and reactivity of these intermediates.

Another potential pathway is polymerization. Phenolic compounds, especially under oxidative conditions, are known to undergo polymerization to form larger, more complex molecules, often referred to as humic-like substances. This process can significantly reduce the bioavailability and mobility of the original compound in the environment.

The rate and extent of these degradation pathways are influenced by a multitude of environmental factors. Key parameters affecting the degradation of phenolic compounds in soil and water include pH, temperature, and the presence of organic matter. For instance, the degradation of some phenolic compounds is known to be more rapid under alkaline conditions.

While specific studies on the abiotic degradation of 2-Aminobenzene-1,4-diol hydrochloride are limited, research on related compounds provides a foundational understanding of the likely transformation processes. For example, studies on p-aminophenol have shown that it can be degraded through processes like ozonation and sonolysis, which involve the generation of highly reactive radical species.

Table 1: Potential Abiotic Degradation Pathways for 2-Aminobenzene-1,4-diol Hydrochloride

| Degradation Pathway | Initiating Factors | Potential Intermediates |

| Oxidation | Dissolved oxygen, metallic ions, sunlight | Semiquinone radical, Quinone-imine |

| Polymerization | Oxidative conditions | Humic-like substances |

Identification and Characterization of Chemical Transformation Products

The identification of transformation products is a critical step in understanding the environmental fate of 2-Aminobenzene-1,4-diol hydrochloride. Based on the degradation pathways of analogous compounds, several potential transformation products can be postulated.

Following the oxidation pathway, the initial transformation product is likely to be a benzoquinone derivative. Specifically, the oxidation of 2-Aminobenzene-1,4-diol could yield 2-amino-1,4-benzoquinone. This highly reactive species can then undergo further reactions.

Subsequent degradation of the benzoquinone ring can lead to ring-opening and the formation of smaller, aliphatic molecules. Studies on the degradation of 4-aminophenol (B1666318) have identified the formation of organic acids such as maleic acid, fumaric acid, and oxalic acid. It is plausible that similar ring-cleavage products could be formed from the degradation of 2-Aminobenzene-1,4-diol hydrochloride. Ultimately, these smaller organic acids can be mineralized to carbon dioxide and water.

In addition to oxidation and ring-opening, dimerization and polymerization reactions can lead to the formation of a complex mixture of higher molecular weight products. These polymeric materials are often difficult to characterize analytically but represent a significant sink for the parent compound in the environment.

The table below summarizes the potential chemical transformation products of 2-Aminobenzene-1,4-diol hydrochloride based on the degradation of related aminophenol compounds.

Table 2: Potential Chemical Transformation Products of 2-Aminobenzene-1,4-diol Hydrochloride

| Transformation Product | Precursor Pathway |

| 2-Amino-1,4-benzoquinone | Oxidation |

| Maleic acid | Ring-opening |

| Fumaric acid | Ring-opening |

| Oxalic acid | Ring-opening |

| Polymeric substances | Polymerization |

Methodologies for Monitoring Environmental Chemical Fate

Effective monitoring of 2-Aminobenzene-1,4-diol hydrochloride and its transformation products in environmental matrices is essential for assessing its environmental fate. A variety of analytical techniques can be employed for this purpose, with chromatographic methods being the most common.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminophenol isomers in water samples. HPLC methods can be developed using various stationary phases and mobile phase compositions to achieve the separation of the parent compound from its degradation products. Detection is typically performed using ultraviolet (UV) or diode array detectors.

For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (MS). LC-MS and LC-MS/MS techniques are powerful tools for the identification and quantification of trace levels of organic pollutants and their metabolites in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile transformation products. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes.

In addition to chromatographic techniques, spectrophotometric and colorimetric methods can be used for the rapid screening of aminophenols in water samples. These methods are often based on specific color-forming reactions and can be adapted for field-based analysis.

The selection of an appropriate analytical method depends on several factors, including the specific analytes of interest, the required sensitivity and selectivity, and the nature of the environmental matrix (e.g., water, soil, sediment).

Table 3: Analytical Methodologies for Monitoring Aminophenols

| Analytical Technique | Principle | Applicability |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of parent compound and non-volatile transformation products in water. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with mass-based detection for structural elucidation and sensitive quantification. | Identification and trace-level quantification of parent compound and transformation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile transformation products; may require derivatization. |

| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte. | Rapid screening and quantification in relatively clean samples. |

| Colorimetric Methods | Formation of a colored product that can be measured visually or with a spectrophotometer. | Field-based screening and rapid analysis of water samples. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-aminobenzene-1,4-diol hydrochloride with high purity, and how can side reactions be minimized?

- Methodological Answer : Acid-catalyzed condensation of substituted benzene derivatives is a common approach. For example, amino and hydroxyl groups can be introduced via selective protection/deprotection strategies. Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 columns with acetonitrile/water gradients) ensures high purity. Monitoring reaction progress with TLC (silica gel, UV detection) helps minimize side products like over-aminated or oxidized derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 2-aminobenzene-1,4-diol hydrochloride, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR in DO resolves aromatic protons (δ 6.5–7.5 ppm) and amine/hydroxyl protons (broad signals at δ 4.5–5.5 ppm). C NMR confirms aromatic carbons and quaternary carbons.

- FTIR : Strong O–H/N–H stretches (~3200–3500 cm), C–O stretches (~1250 cm), and aromatic C=C vibrations (~1600 cm).

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] ions; fragmentation patterns confirm the hydrochloride adduct .

Q. How should 2-aminobenzene-1,4-diol hydrochloride be stored to ensure long-term stability, and what degradation products are likely under improper conditions?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N). Degradation under humidity or heat may yield quinone derivatives (via oxidation) or hydrolyzed products (e.g., free amine or diol). Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV analysis can identify degradation pathways .

Advanced Research Questions

Q. What is the mechanistic role of 2-aminobenzene-1,4-diol hydrochloride in coordinating metal ions for applications like MOF synthesis or catalysis?

- Methodological Answer : The compound’s amino and diol groups act as polydentate ligands. For MOF synthesis (e.g., MIL-88 analogs), coordinate Fe or other transition metals via N– and O– donor sites. EXAFS or single-crystal XRD confirms coordination geometry. Computational modeling (DFT) predicts binding affinity and site selectivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Methodological Answer :

- Experimental Design : Use standardized assays (e.g., DPPH/ABTS for antioxidants; ROS probes in cellular models). Control pH, solvent (DMSO vs. aqueous buffers), and cell lines.

- Data Analysis : Compare IC values under identical conditions. Conflicting results may arise from redox cycling in the presence of trace metals—validate with chelating agents (e.g., EDTA) .

Q. What advanced strategies can be employed to study the compound’s stability in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.